![molecular formula C18H19N3O4 B2726359 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034447-71-5](/img/structure/B2726359.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyridazin-3-yloxy moiety, and a piperidin-1-yl methanone moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a cyclic structure with two oxygen atoms in the ring. The pyridazin-3-yloxy and piperidin-1-yl methanone moieties are also cyclic structures, with the latter containing a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl group in the piperidin-1-yl methanone moiety could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the presence of polar groups such as the carbonyl group and the ether groups in the dioxin ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound under discussion has been explored in the context of synthesizing new pyridine derivatives with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized a range of compounds, including those related to the specified chemical, showing variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011.
Metabolism by Pseudomonas putida
Donnelly and Dagley (1980) investigated the oxidation of aromatic acids by Pseudomonas putida, including compounds structurally similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone. This study provided insights into the metabolic pathways involved in degrading similar complex organic molecules Donnelly & Dagley, 1980.
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized a series of compounds including pyrazole and oxadiazole derivatives, which are structurally related to the chemical . These compounds exhibited significant antioxidant and antimicrobial activities, highlighting the potential of such structures in therapeutic applications Bassyouni et al., 2012.
Structural Exploration and Antiproliferative Activity
Prasad et al. (2018) conducted a study involving the synthesis of a compound structurally related to this compound, which was evaluated for its antiproliferative activity. The study also focused on the structural characterization of these compounds, demonstrating their potential in the development of new therapeutic agents Prasad et al., 2018.
Inhibitors of B-Raf Kinase
Yang et al. (2012) synthesized novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin, evaluating their inhibitory and anti-proliferation activities against B-Raf kinase. This study underscores the potential of such compounds in the development of treatments for diseases like melanoma Yang et al., 2012.
Mechanism of Action
Dihydrobenzo[b][1,4]dioxins
These are a class of organic compounds that contain a fused two-ring system consisting of a benzene ring and a 1,4-dioxin ring . They have been used as building blocks in the synthesis of various bioactive compounds .
Pyridazin-3-yloxy
Pyridazine derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antidiabetic, antimicrobial, and anticancer activities .
Piperidin-1-yl
Piperidine is a widely used structural motif in medicinal chemistry and drug design due to its conformational rigidity and basicity . It is often used as a building block in the synthesis of more complex organic molecules.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(14-5-1-6-15-17(14)24-11-10-23-15)21-9-3-4-13(12-21)25-16-7-2-8-19-20-16/h1-2,5-8,13H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMQXJEARGIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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